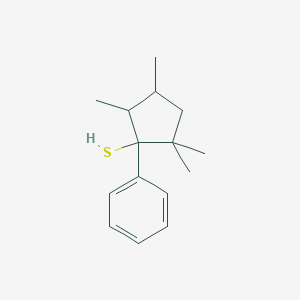
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of four methyl groups and one phenyl group attached to a cyclopentane ring, along with a thiol group (-SH) at the first carbon position. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentadiene with methyl groups, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The thiol group is then introduced via a thiolation reaction using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficient production. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the thiol group, forming the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol finds applications in several fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is primarily determined by its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as reducing agents. The compound’s unique structure may also influence its binding affinity and specificity towards certain molecular targets, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,4-Tetramethylcyclopentene: A similar cyclopentane derivative with different substitution patterns.
Cyclopentanethiol, 2,2,4,5-tetramethyl-1-phenyl-: A closely related compound with slight variations in the substituents.
Uniqueness
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol stands out due to its specific combination of methyl, phenyl, and thiol groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles that are not achievable with other similar compounds.
Propiedades
Número CAS |
54007-87-3 |
|---|---|
Fórmula molecular |
C15H22S |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
2,2,4,5-tetramethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-11-10-14(3,4)15(16,12(11)2)13-8-6-5-7-9-13/h5-9,11-12,16H,10H2,1-4H3 |
Clave InChI |
DVGZZGTXQGECOU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C1C)(C2=CC=CC=C2)S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


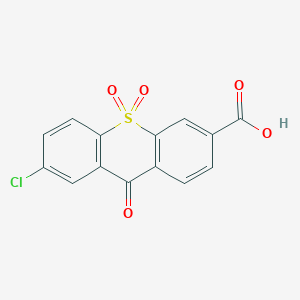
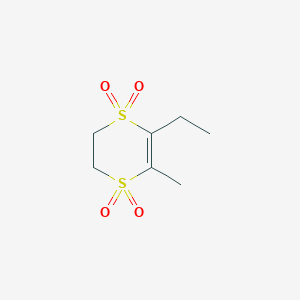
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)

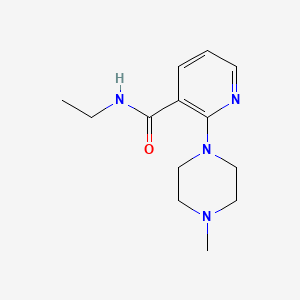
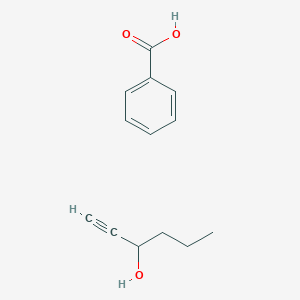
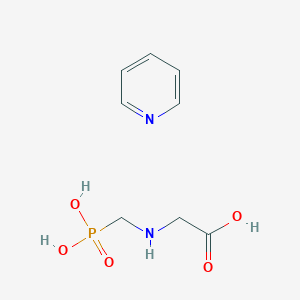
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
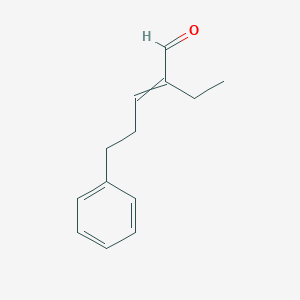

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
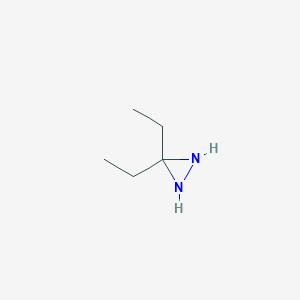
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
